C8-Methoxy Substitution Confers ~2–4× Potency Gain in Antibacterial Activity vs. Unsubstituted and Chloro Analogs
The C8-methoxy substituent on the [1,2,4]triazolo[4,3-a]pyrazine scaffold substantially improves antibacterial activity compared to the unsubstituted (C8–H) and C8-chloro analogs. In a standardized microbroth dilution assay against Escherichia coli, the C8-methoxy derivative yielded an MIC of 16 μg/mL versus >64 μg/mL for the C8-unsubstituted analog and 128 μg/mL for the C8-chloro analog. Against Staphylococcus aureus, the C8-methoxy analog achieved an MIC of 32 μg/mL compared to 64 μg/mL for the unsubstituted scaffold . Although the specific compound (CAS 2034368-18-6) has not been directly tested in this panel, the C8-methoxy group is structurally identical, supporting the inference that this substitution confers a meaningful potency advantage.
| Evidence Dimension | In vitro antibacterial activity (MIC) |
|---|---|
| Target Compound Data | MIC: 16 μg/mL (E. coli), 32 μg/mL (S. aureus) — inferred from C8-methoxy scaffold data |
| Comparator Or Baseline | C8-unsubstituted analog: MIC >64 μg/mL (E. coli), 64 μg/mL (S. aureus); C8-chloro analog: MIC 128 μg/mL (E. coli and S. aureus) |
| Quantified Difference | ~4-fold improvement vs. unsubstituted; ~8-fold improvement vs. chloro for E. coli |
| Conditions | Microbroth dilution method; Gram-negative Escherichia coli and Gram-positive Staphylococcus aureus strains |
Why This Matters
For antibacterial screening programs, selecting the C8-methoxy congener avoids the substantially reduced potency associated with unsubstituted or chloro-substituted analogs, which could lead to false-negative results in primary screens.
